3-{2-[2-(2-{2-[2-(2-tert-Butoxycarbonyl-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester
Description
This compound is a fully protected polyethylene glycol (PEG)-based diacid, featuring two tert-butyl ester groups and a hexa-ethoxy chain. Its molecular structure enables applications in drug delivery, polymer chemistry, and bioconjugation, where controlled solubility and acid-labile protection are critical. The tert-butyl esters stabilize the carboxylic acid functionalities during synthetic steps, with deprotection achievable via trifluoroacetic acid (TFA) to yield the corresponding diacid (82% yield) .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O10/c1-23(2,3)33-21(25)7-9-27-11-13-29-15-17-31-19-20-32-18-16-30-14-12-28-10-8-22(26)34-24(4,5)6/h7-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIYLCSRPCKLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[2-(2-{2-[2-(2-tert-Butoxycarbonyl-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester (commonly referred to as Boc-PEG5-PA ) is a complex molecule with potential applications in biochemistry and medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a poly(ethylene glycol) (PEG) chain, which may influence its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 247.25 g/mol
- CAS Number : 137401-45-7
The presence of the Boc group is significant for protecting amine functionalities during synthesis, while the PEG moiety enhances solubility and biocompatibility.
Biological Activity Overview
The biological activity of Boc-PEG5-PA has been evaluated in various contexts, particularly focusing on its cytotoxicity and potential therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using several cancer cell lines to assess the effectiveness of Boc-PEG5-PA. The following table summarizes the IC values obtained from these studies:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| U-2 OS (Osteosarcoma) | 15 | |
| CHO-K1 (Chinese Hamster Ovary) | 20 | |
| KB3.1 (Epidermoid Carcinoma) | 25 |
These results indicate that Boc-PEG5-PA exhibits moderate cytotoxicity across different cancer cell lines, suggesting potential as an anti-cancer agent.
The mechanism by which Boc-PEG5-PA exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation. Further research is needed to elucidate the precise molecular targets and pathways involved.
Case Studies
- Study on Osteosarcoma : A study conducted on U-2 OS cells demonstrated that treatment with Boc-PEG5-PA led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations.
- Combination Therapy : In another study, Boc-PEG5-PA was evaluated in combination with traditional chemotherapeutics. The combination showed synergistic effects, reducing IC values significantly compared to individual treatments, suggesting a potential for enhancing therapeutic efficacy in cancer treatment strategies.
Safety and Toxicology
While the efficacy of Boc-PEG5-PA is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, comprehensive studies are necessary to fully understand its safety margins and potential side effects.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily used in the synthesis of peptide-based drugs. The Boc group serves as a protecting group for amino acids during peptide synthesis, allowing for selective reactions without interfering with other functional groups.
- Case Study : In a study exploring the synthesis of novel peptide analogs, researchers utilized tert-butyl esters to enhance the stability of intermediates, leading to improved yields in the final products. This approach has been critical in developing therapeutics targeting various diseases, including cancers and metabolic disorders .
Polymer Science
Due to its ethylene glycol units, this compound can be incorporated into polymeric materials to enhance their properties.
- Application : It is utilized in the development of biodegradable polymers. The incorporation of such compounds into poly(lactic acid) (PLA) matrices has shown to improve mechanical properties and degradation rates, making them suitable for medical applications such as drug delivery systems .
Bioconjugation
The compound's reactive sites allow for bioconjugation, where it can be linked to biomolecules such as proteins or nucleic acids.
- Research Insight : Studies have demonstrated that using tert-butyl esters can facilitate the attachment of therapeutic agents to antibodies, enhancing targeted delivery mechanisms in cancer therapy .
Comparison with Similar Compounds
tert-Butyl 12-Hydroxy-4,7,10-trioxadodecanoate
- Structure : Features a terminal hydroxyl group instead of a second tert-butyl ester.
- Reactivity : The hydroxyl group allows direct functionalization (e.g., esterification or etherification), unlike the fully protected target compound.
- Applications : Used as a hydrophilic spacer in peptide synthesis (e.g., Hydroxy-PEG3-(CH2)2-Boc), whereas the target compound’s dual ester protection is suited for multi-step syntheses requiring acid stability .
Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester (CAS 2086688-99-3)
- Structure : Partially protected with one tert-butyl ester and one free carboxylic acid.
- Solubility : The free carboxylic acid enhances water solubility compared to the fully protected target compound.
- Applications : Suitable for pH-dependent reactions (e.g., salt formation), whereas the target compound requires deprotection for similar functionality .
tert-Butyl-[2-(PEG-silyl ether)]dimethylsilane
- Protection Strategy : Uses a silyl ether group (stable under basic conditions) instead of tert-butyl esters.
- Stability : Silyl ethers cleave under acidic or fluoride conditions, contrasting with the acid-labile tert-butyl esters in the target compound.
- Applications : Preferred for alcohol protection in orthogonal deprotection strategies, whereas the target compound’s esters are tailored for carboxylic acid masking .
tert-Butyl {2-[2-(2-{3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropoxy}ethoxy)ethoxy]ethyl}carbamate
Ethyl/Methyl Esters of PEGylated Acids
- Deprotection Conditions : Require harsher hydrolysis (e.g., strong bases) compared to the mild TFA-labile tert-butyl esters.
- Utility : Less compatible with acid-sensitive substrates, making the target compound preferable in delicate syntheses .
Key Comparative Data
Preparation Methods
Iterative Michael Addition for PEG Backbone Assembly
The PEG backbone is constructed via sequential Michael additions of tert-butyl acrylate to polyol cores, as demonstrated in biotin-PEG conjugates.
Procedure :
-
Base-mediated alkoxide formation : A polyol (e.g., triethylene glycol) is treated with metallic sodium in anhydrous THF to generate nucleophilic alkoxides.
-
Acrylate addition : tert-Butyl acrylate is added dropwise, undergoing conjugate addition to extend the PEG chain.
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Workup : The reaction is quenched with water, and the product is extracted with dichloromethane, dried (Na₂SO₄), and purified via silica gel chromatography.
Optimization :
Introduction of Boc-Protected Ethoxy Groups
Boc groups are installed via sulfonylation-amination sequences or direct coupling with Boc-activated intermediates.
Sulfonylation-Amination (Patent CN107163243A) :
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Sulfonate activation : The terminal hydroxyl of the PEG intermediate is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine.
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Nucleophilic displacement : The tosylate is reacted with Boc-protected amine (e.g., Boc-NH₂) in DMF at 20–50°C for 24–48 hours.
Direct Coupling (PubChem CID 23591750) :
Boc-NH-PEG1-CH₂CH₂COOH analogues are synthesized using EDC/HOBt-mediated coupling of Boc-protected amines to PEG-carboxylic acids.
Terminal tert-Butyl Ester Formation
The propionic acid terminus is protected as a tert-butyl ester via two approaches:
In situ Protection :
-
During PEG elongation : tert-Butyl acrylate serves as both monomer and protecting agent, as seen in dendrimer syntheses.
Post-Assembly Esterification :
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DCC/DMAP-mediated coupling : The free carboxylic acid is reacted with tert-butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Stepwise Synthetic Protocol
Synthesis of Hexaethylene Glycol Intermediate
Tosylation and Boc Protection
PEG Chain Elongation
Repeat Michael addition (Section 3.1) twice with Boc-PEG₃-tBu to install six EO units.
Terminal Propionic Acid tert-Butyl Ester Installation
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Activation : Propionic acid (10 mmol) + NHS (10 mmol) + DCC (10 mmol) in DMF, 1 hour at 0°C.
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Coupling : Activated acid + Boc-PEG₆-OH in DMF with Et₃N, 24 hours at RT.
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Deprotection : TFA/CH₂Cl₂ (1:1) to remove Boc groups, followed by neutralization and extraction.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Optimization and Challenges
Yield Improvements
| Step | Yield (Unoptimized) | Yield (Optimized) |
|---|---|---|
| Michael Addition | 60% | 85% |
| Tosylation | 70% | 92% |
| Boc Protection | 65% | 89% |
Key Adjustments :
Q & A
Basic Question: What are the common synthetic routes for preparing this compound, and what critical intermediates are involved?
Methodological Answer:
The synthesis typically involves sequential etherification and esterification steps. A general approach starts with tert-butyl-protected ethylene glycol derivatives, where iterative coupling of ethoxy units is achieved via nucleophilic substitution (e.g., using sodium hydride or potassium tert-butoxide in aprotic solvents like THF) . Key intermediates include tert-butoxycarbonyl-ethoxy subunits and propionic acid derivatives. For example, tert-butyl acetoacetate is often employed as a tert-butyl ester precursor in multi-step syntheses . Purification at each stage via column chromatography or recrystallization is critical to minimize cross-contamination of intermediates .
Basic Question: What safety precautions are required when handling this compound in laboratory settings?
Methodological Answer:
This compound and its intermediates may exhibit acute toxicity (oral, dermal) and cause severe eye/skin irritation. Researchers must:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid inhalation of dust/aerosols; employ closed systems for reactions.
- Store in moisture-free, inert environments (argon/vacuum-sealed containers) to prevent hydrolysis of tert-butyl esters .
First-aid protocols include immediate flushing with water for eye/skin contact and medical consultation for ingestion .
Basic Question: Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms ethoxy chain connectivity and tert-butyl group integrity. Splitting patterns in aromatic regions (if present) help identify substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities from incomplete esterification .
- HPLC : Quantifies purity, especially for intermediates prone to oxidation (e.g., using C18 columns with acetonitrile/water gradients) .
Advanced Question: How can reaction conditions be optimized to minimize side reactions during the synthesis of ethoxy-linked intermediates?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) reduce undesired oligomerization during etherification .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of ethoxy intermediates but require careful drying to avoid ester hydrolysis .
- Real-Time Monitoring : FTIR tracking of carbonyl (C=O) and ether (C-O-C) bands helps identify incomplete reactions early .
Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl-protected polyethylene glycol derivatives) .
- Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian09) help assign ambiguous peaks in complex spectra .
- Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for regioisomeric byproducts .
Advanced Question: What strategies are effective for incorporating this compound into drug delivery systems or biocompatible polymers?
Methodological Answer:
- Functionalization : Introduce click chemistry handles (e.g., azide/alkyne groups) via ester hydrolysis or amine coupling for conjugation with targeting ligands .
- Stability Studies : Evaluate hydrolytic stability in physiological buffers (pH 7.4, 37°C) to assess tert-butyl ester lability .
- Polymer Design : Co-polymerize with PEG diacrylates to create hydrogels with tunable degradation rates, leveraging the compound’s ethoxy spacers for flexibility .
Advanced Question: How can mechanistic studies elucidate the role of this compound in palladium-catalyzed cyclization reactions?
Methodological Answer:
- Kinetic Profiling : Monitor reaction progress via GC-MS to identify rate-limiting steps (e.g., tert-butyl ester deprotection vs. cyclization) .
- Isotopic Labeling : Use deuterated ethoxy chains to track hydrogen transfer pathways during catalysis .
- Computational Studies : DFT calculations (e.g., using Gaussian) model transition states to explain regioselectivity in cyclization products .
Basic Question: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate hydrophilic byproducts (e.g., unreacted ethylene glycol) using ethyl acetate/water biphasic systems .
- Size-Exclusion Chromatography : Effective for removing high-molecular-weight oligomers from ethoxy-rich intermediates .
- Crystallization : Use hexane/ethyl acetate mixtures to isolate tert-butyl esters as crystalline solids .
Advanced Question: How does the tert-butyl ester group influence the compound’s reactivity in acidic or basic environments?
Methodological Answer:
- Acid Sensitivity : Tert-butyl esters hydrolyze rapidly under strong acids (e.g., TFA in DCM), enabling selective deprotection in multi-step syntheses .
- Base Stability : The ester resists saponification in mild bases (e.g., NaHCO₃), making it suitable for alkaline coupling reactions .
- Kinetic Studies : pH-rate profiles (pH 1–12) quantify hydrolysis rates, guiding solvent selection for reactions requiring ester integrity .
Advanced Question: What methodologies enable the study of this compound’s interactions with biological macromolecules (e.g., enzymes, DNA)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinities with proteins by immobilizing the compound on sensor chips .
- Fluorescence Quenching : Use dansyl or pyrene tags on ethoxy chains to monitor conformational changes upon DNA binding .
- Molecular Dynamics Simulations : GROMACS-based models predict binding modes and residence times in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
